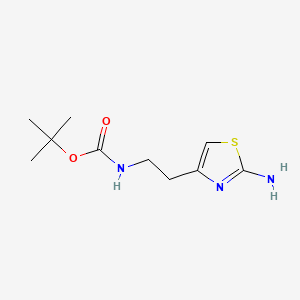

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIILZIJRVHFCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672831 | |

| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956018-34-1 | |

| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate chemical properties

An In-depth Technical Guide to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its molecular architecture, featuring a biologically active 2-aminothiazole core, an ethylamine linker, and a crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, prized for its ability to engage in a wide range of biological interactions.

This guide provides an in-depth examination of the chemical and physical properties, synthesis, characterization, reactivity, and handling of this compound. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this valuable building block in their synthetic endeavors. Its applications are primarily as a key intermediate in the synthesis of complex bioactive molecules, with notable potential in the fields of oncology, infectious diseases, and neurological disorders.[1][2] The strategic placement of the Boc group allows for selective manipulation of the molecule's different amine functionalities, a cornerstone of modern multi-step organic synthesis.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 956018-34-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [1] |

| Molecular Weight | 243.33 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | Typically ≥99% (by HPLC) | [1][3] |

| IUPAC Name | tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | [2] |

| Storage Conditions | Store at 0-8°C, under an inert atmosphere. | [1][5] |

Solubility and Stability

While specific quantitative solubility data is not readily published, compounds of this nature are generally soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM). Solubility in non-polar solvents like hexanes is expected to be low.

The compound's stability is largely influenced by the acid-labile Boc protecting group. It is stable under basic and neutral conditions but will readily decompose in the presence of strong acids.[6][7][8] It should be stored in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids, to prevent degradation.[5]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound logically proceeds via the protection of a precursor diamine. The most common and industrially scalable approach involves the selective Boc-protection of 2-(2-aminothiazol-4-yl)ethanamine.

Conceptual Synthesis Workflow

The overall transformation can be visualized as a two-stage process: first, the construction of the core aminothiazole structure, followed by the selective protection of the side-chain amine. The Hantzsch thiazole synthesis is a classic and effective method for creating the 2-aminothiazole ring from an α-haloketone and a thiourea derivative.[9] The final, critical step is the chemoselective N-protection.

Caption: General synthetic workflow for the target compound.

Mechanism of Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism involves the nucleophilic attack of the primary aliphatic amine onto one of the electrophilic carbonyl carbons of the anhydride. The primary amine of the ethyl side chain is significantly more nucleophilic than the aromatic amine on the thiazole ring, leading to excellent chemoselectivity. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide-carbonate mixed anhydride, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[8][10]

Caption: Simplified mechanism of Boc protection of an amine.

Experimental Protocol: N-Boc Protection

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

-

Dissolution: Dissolve 2-(2-aminothiazol-4-yl)ethanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.[7][11] The choice of solvent is critical; it must solubilize the starting material without reacting with the reagents.

-

Base Addition: Add a mild base, such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution and stir. The base neutralizes the acidic byproduct of the reaction and facilitates the nucleophilic attack by the amine.[10]

-

Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 20-30 minutes. The exothermic nature of the reaction necessitates slow, controlled addition to prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. This aqueous workup removes the base, salts, and water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

PART 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Boc Group (CH₃) | ~1.4 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. |

| Ethyl (CH₂) | ~2.7 ppm (t, 2H), ~3.3 ppm (q, 2H) | Adjacent methylene groups showing triplet and quartet (or dt) splitting. | |

| Thiazole (CH) | ~6.5 ppm (s, 1H) | Aromatic proton on the thiazole ring. | |

| Amine (NH₂) | ~5.0-5.5 ppm (br s, 2H) | Protons of the primary amine on the thiazole ring. | |

| Carbamate (NH) | ~5.0 ppm (br t, 1H) | Carbamate proton, often broad and coupled to the adjacent CH₂. | |

| ¹³C NMR | Boc (C(CH₃)₃) | ~28.4 ppm | Carbons of the three methyl groups. |

| Boc (O-C(CH₃)₃) | ~79.1 ppm | Quaternary carbon of the Boc group. | |

| Boc (C=O) | ~156.0 ppm | Carbonyl carbon of the carbamate. | |

| Thiazole Ring | ~105-170 ppm | Distinct signals for the three carbons of the heterocyclic ring. | |

| IR (cm⁻¹) | N-H Stretch | 3100-3400 cm⁻¹ | Amine and carbamate N-H bonds. |

| C-H Stretch | 2850-2980 cm⁻¹ | Aliphatic C-H bonds of the ethyl and Boc groups. | |

| C=O Stretch | ~1690 cm⁻¹ | Strong absorption from the carbamate carbonyl. | |

| Mass Spec. | [M+H]⁺ | 244.1 | Protonated molecular ion. |

| Fragmentation | 188.1, 144.1 | Loss of isobutylene ([M-C₄H₈+H]⁺) or the entire Boc group ([M-Boc+H]⁺). |

Note: The exact spectral values can vary depending on the solvent and instrument used.[12][13]

PART 4: Reactivity, Applications, and Strategic Value

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Key Reactions

-

Boc Deprotection: The primary utility of the Boc group is its role as a temporary shield. It can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[6][7] This unmasks the highly nucleophilic primary amine of the ethyl side chain, making it available for subsequent reactions such as amide bond formation, alkylation, or sulfonylation.

Caption: Workflow for the acidic deprotection of the Boc group.

-

Derivatization of the 2-Amino Group: The exocyclic amine on the thiazole ring can also participate in reactions, although it is generally less nucleophilic than the aliphatic amine. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Applications in Drug Discovery

This compound serves as a critical building block for creating libraries of potential drug candidates. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ethylamine linker provides a versatile point of attachment for various pharmacophores or solubilizing groups. Researchers utilize this intermediate to synthesize molecules for:

-

Enzyme Inhibition: Targeting kinases, proteases, and other enzymes implicated in disease.[1]

-

Receptor Binding Studies: Developing ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.[1]

-

Complex Molecule Synthesis: As a foundational piece in the multi-step synthesis of novel therapeutics.[1]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

Hazard Identification

While this specific compound is not extensively characterized for its toxicity, related structures and general chemical principles suggest the following precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[14]

-

Avoid inhalation of dust or vapors.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[5]

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Inhalation: Move the person to fresh air.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, refrigeration (0-8°C) under an inert atmosphere is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][15]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by the strategic placement of a Boc-protecting group on a bioactive 2-aminothiazole scaffold, provides a reliable and versatile platform for constructing novel and complex molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and efficiently leverage this compound to accelerate their discovery programs and contribute to the advancement of science.

References

-

PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]

-

HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

- Google Patents. (n.d.). CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.

-

PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

ResearchGate. (2025). Synthesis and antibacterial activity of some tert-butyl{&aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 956018-34-1|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. One moment, please... [chemistrysteps.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. prepchem.com [prepchem.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aksci.com [aksci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate

This guide provides a comprehensive technical overview of tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a versatile building block in medicinal chemistry and drug discovery. We will delve into its molecular architecture, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[1] Its value lies in its bifunctional nature, incorporating a reactive 2-aminothiazole moiety and a Boc-protected ethylamine side chain. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in a wide range of biological interactions.[1] The Boc-protected amine provides a stable yet readily cleavable handle for subsequent synthetic modifications, allowing for the controlled and sequential elaboration of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the rigidity of the thiazole ring with the flexibility of the ethylcarbamate side chain. This unique combination of structural features dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 956018-34-1 | Chem-Impex |

| Molecular Formula | C₁₀H₁₇N₃O₂S | Chem-Impex |

| Molecular Weight | 243.33 g/mol | Chem-Impex |

| Appearance | Brown solid | Chem-Impex |

| Storage | 0-8°C | Chem-Impex |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Rationale

The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the 4-(2-aminoethyl)-2-aminothiazole core, followed by the selective protection of the primary aliphatic amine with a tert-butoxycarbonyl (Boc) group.

Synthesis Pathway Overview

Caption: Synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of 4-(2-Aminoethyl)thiazol-2-amine

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-chloro-4-aminobutan-2-one hydrochloride (1.0 equivalent). Note: The hydrochloride salt of the aminoketone is often more stable and commercially available.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-aminoethyl)thiazol-2-amine.

Mechanistic Insight: The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of the hydrochloride salt of the amine starting material prevents its interference in the reaction.

Step 2: Selective Boc Protection of the Aliphatic Amine

With the diamine in hand, the next critical step is the selective protection of the more nucleophilic primary aliphatic amine over the less reactive aromatic amine of the thiazole ring. The bulky di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.

Protocol:

-

Reaction Setup: Dissolve the crude 4-(2-aminoethyl)thiazol-2-amine (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a mild base, such as sodium bicarbonate (1.5-2.0 equivalents), to the solution.

-

Addition of (Boc)₂O: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Mechanistic Insight: The primary aliphatic amine is significantly more nucleophilic than the endocyclic aromatic amine of the thiazole ring. This difference in reactivity allows for the selective acylation of the ethylamine side chain by (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.30 | s | 1H | Thiazole C5-H |

| ~5.00 | br s | 1H | NH-Boc |

| ~4.80 | br s | 2H | Thiazole-NH₂ |

| ~3.40 | q, J = 6.8 Hz | 2H | CH₂-NHBoc |

| ~2.80 | t, J = 6.8 Hz | 2H | Thiazole-CH₂ |

| 1.44 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C2-NH₂ |

| ~156.0 | C=O (Carbamate) |

| ~149.0 | Thiazole C4 |

| ~105.0 | Thiazole C5 |

| ~79.5 | C (CH₃)₃ |

| ~42.0 | C H₂-NHBoc |

| ~32.0 | Thiazole-C H₂ |

| ~28.5 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

~3350-3150 cm⁻¹: N-H stretching (amine and carbamate)

-

~2970-2850 cm⁻¹: C-H stretching (aliphatic)

-

~1690 cm⁻¹: C=O stretching (carbamate)

-

~1580 cm⁻¹: C=N stretching (thiazole ring)

-

~1160 cm⁻¹: C-O stretching (carbamate)

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in an ESI-MS spectrum would be at m/z 244.1.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, compounds with similar structures are known to be irritants. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis, achievable through a reliable Hantzsch thiazole formation followed by selective Boc protection, provides access to a versatile intermediate for the development of complex, biologically active molecules. The predicted spectroscopic data provides a framework for its characterization, ensuring its identity and purity in research and development settings. As with any chemical synthesis, proper safety protocols must be followed to ensure safe handling and use.

References

- Supporting Information for publications detailing the synthesis and characterization of similar tert-butyl carbamates and 2-aminothiazole derivatives. (Note: A specific peer-reviewed article with the complete experimental data for the title compound was not identified during the literature search. The provided spectroscopic data is therefore predicted based on analogous structures.)

- Patents and articles describing the Hantzsch thiazole synthesis.

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and scalable synthetic route to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed around two core transformations: the construction of the 2-aminothiazole heterocycle via the Hantzsch thiazole synthesis and the subsequent selective protection of the primary amino group on the C4-ethyl side chain using a tert-butyloxycarbonyl (Boc) group. This guide elucidates the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents quantitative data to ensure reproducibility and success. The causality behind experimental choices is explained, providing a robust framework for researchers to understand and adapt these methodologies for their specific needs.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the 2-aminothiazole moiety, a privileged scaffold in medicinal chemistry, coupled with a selectively protected diamine side chain, makes it a versatile precursor for the elaboration of complex molecular architectures.[1]

The synthetic strategy detailed herein is a two-step process commencing with the synthesis of 4-(2-aminoethyl)thiazol-2-amine dihydrobromide, followed by the selective N-Boc protection of the more nucleophilic primary aliphatic amine. This approach is favored for its efficiency, scalability, and the commercial availability of the starting materials.

Logical Workflow of the Synthesis:

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-(2-Aminoethyl)thiazol-2-amine dihydrobromide

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and robust method for constructing the 2-aminothiazole ring system.[2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.

Preparation of 1-Bromo-4,4-diethoxybutan-2-one

The synthesis of the requisite α-bromoketone begins with the controlled hydrolysis of 1,1,4-triethoxybutane to form 4,4-diethoxybutan-2-one, which is subsequently brominated at the α-position.

Reaction Scheme:

Experimental Protocol:

-

Hydrolysis of 1,1,4-Triethoxybutane: To a stirred solution of 1,1,4-triethoxybutane (1.0 eq) in a suitable solvent such as acetone, add a catalytic amount of a strong acid (e.g., 2 M HCl). Monitor the reaction by TLC until the starting material is consumed. Neutralize the acid with a mild base (e.g., NaHCO3 solution), and extract the product, 4,4-diethoxybutan-2-one, with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

α-Bromination: Dissolve the crude 4,4-diethoxybutan-2-one (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the red-brown color of bromine disappears. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-bromo-4,4-diethoxybutan-2-one as a crude product, which can be used in the next step without further purification.

Hantzsch Thiazole Synthesis and Deprotection

The synthesized α-bromoketone is then reacted with thiourea to form the 2-aminothiazole ring. The diethyl acetal protecting group is subsequently removed under acidic conditions to yield the desired diamine.

Reaction Scheme:

Experimental Protocol:

-

Cyclocondensation: Dissolve 1-bromo-4,4-diethoxybutan-2-one (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or isopropanol. Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude 4-(2,2-diethoxyethyl)thiazol-2-amine can be carried forward to the next step.

-

Acetal Deprotection: To the crude 4-(2,2-diethoxyethyl)thiazol-2-amine, add an excess of 48% aqueous hydrobromic acid. Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether. Dry the solid under vacuum to afford 4-(2-aminoethyl)thiazol-2-amine dihydrobromide as a stable salt.

Part 2: Selective N-Boc Protection

The final step involves the selective protection of the primary aliphatic amino group of the side chain. The 2-amino group on the thiazole ring is significantly less nucleophilic due to the electron-withdrawing nature of the heterocyclic ring, allowing for a high degree of selectivity.[3]

Reaction Scheme:

Key Reagents and Their Roles:

| Reagent | Role | Molar Equivalent |

| 4-(2-Aminoethyl)thiazol-2-amine dihydrobromide | Starting Material | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc Protecting Agent | 1.1 - 1.2 |

| Triethylamine (TEA) | Base | 2.2 - 2.5 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | - |

Experimental Protocol:

-

Suspend 4-(2-aminoethyl)thiazol-2-amine dihydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and add triethylamine (2.2-2.5 eq) dropwise. The triethylamine serves to neutralize the hydrobromic acid salts and to act as a base for the acylation reaction.

-

To the resulting mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same solvent dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a pure solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.44 (s, 9H, C(CH₃)₃), 2.68 (t, J = 6.8 Hz, 2H, CH₂-thiazole), 3.35 (q, J = 6.4 Hz, 2H, CH₂-NHBoc), 4.95 (br s, 1H, NHBoc), 6.20 (s, 1H, H-5 thiazole), NH₂ protons may be broad and exchangeable. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 28.4 (C(CH₃)₃), 32.5 (CH₂-thiazole), 42.1 (CH₂-NHBoc), 79.5 (C(CH₃)₃), 108.5 (C-5 thiazole), 151.2 (C-4 thiazole), 156.0 (C=O, Boc), 168.0 (C-2 thiazole). |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₇N₃O₂S: 259.10; found: 259.1. |

| Appearance | White to off-white solid. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in Hantzsch synthesis | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use freshly prepared α-bromoketone. |

| Incomplete Boc protection | Insufficient base or (Boc)₂O; steric hindrance. | Increase the equivalents of TEA and (Boc)₂O slightly. Increase reaction time. Ensure the starting diamine salt is fully neutralized. |

| Formation of di-Boc protected product | Excess (Boc)₂O; prolonged reaction time at elevated temperature. | Use a stoichiometric amount of (Boc)₂O. Maintain a low reaction temperature. |

| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the chromatographic separation conditions (solvent system, gradient). Consider recrystallization as an alternative purification method. |

Safety Considerations

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic acid is a strong, corrosive acid. Handle with extreme care and appropriate PPE.

-

Triethylamine has a strong, unpleasant odor and is flammable. Use in a fume hood.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation of dust.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the principles behind the Hantzsch thiazole synthesis and selective N-Boc protection, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided experimental protocols and troubleshooting guide offer a practical framework for achieving high yields and purity.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

- Pittelkow, M.; Lewinsky, R.; Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth.2003, 80, 26.

- Krapcho, A. P.; Kuell, C. S. Mono- and di-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synth. Commun.1990, 20 (16), 2559-2564.

- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. 2011, 3 (6), 341-347. [https://www.derpharmachemica.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021, 26(5), 1449. [https://www.mdpi.com/1420-3049/26/5/1449]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. Hantzsch thiazole synthesis. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth.2005 , 82, 64. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, applications, and safety considerations, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Descriptors

This compound is a specialized chemical intermediate valued for its unique combination of a reactive 2-aminothiazole core and a Boc-protected aminoethyl side chain. This structure allows for sequential and controlled chemical modifications, making it a versatile tool in the synthesis of complex bioactive molecules.

| Identifier | Value | Source |

| CAS Number | 956018-34-1 | J&K Scientific[1], Chem-Impex[2] |

| Molecular Formula | C10H17N3O2S | J&K Scientific[1], Chem-Impex[2] |

| Molecular Weight | 243.33 g/mol | Chem-Impex[2] |

| IUPAC Name | tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | J&K Scientific[1] |

| SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | J&K Scientific[1] |

| InChI Key | IIILZIJRVHFCGL-UHFFFAOYSA-N | J&K Scientific[1] |

| Appearance | Brown solid | Chem-Impex[2] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[2] |

The Strategic Importance in Medicinal Chemistry: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, with various enzymatic targets.

Derivatives of 2-aminothiazole have demonstrated a vast spectrum of pharmacological activities, including:

-

Anticancer: This scaffold is a core component of notable anticancer agents like Dasatinib and Alpelisib.[4]

-

Antimicrobial and Antifungal: The 2-aminothiazole nucleus is a key feature in many compounds exhibiting potent antibacterial and antifungal properties.[5][6]

-

Anti-inflammatory: Numerous 2-aminothiazole derivatives have been investigated for their anti-inflammatory potential.[5][6]

-

Enzyme Inhibition: The structural features of 2-aminothiazoles make them effective inhibitors for a range of enzymes.[3]

This compound serves as a critical starting material for the synthesis of novel drug candidates aiming to leverage these diverse biological activities. The Boc-protected ethylamine side chain at the 4-position of the thiazole ring provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Figure 1. Synthetic utility of the title compound.

Synthesis and Characterization: A Proposed Protocol

Proposed Synthesis Workflow

Figure 2. A plausible synthetic pathway.

Step-by-Step Experimental Protocol (Hypothetical)

Caution: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Synthesis of tert-butyl (4-oxobutyl)carbamate:

-

To a solution of 4-aminobutanal diethyl acetal in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Remove the acetal protecting group under acidic conditions to yield tert-butyl (4-oxobutyl)carbamate.

-

-

α-Halogenation:

-

Dissolve tert-butyl (4-oxobutyl)carbamate in a suitable solvent (e.g., diethyl ether or chloroform).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature, protecting it from light, until the reaction is complete.

-

Isolate the α-bromo ketone intermediate after an appropriate workup.

-

-

Hantzsch Thiazole Synthesis:

-

Dissolve the α-bromo ketone intermediate in a suitable solvent, such as ethanol or acetone.

-

Add thiourea to the solution and reflux the mixture.

-

The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

The product, this compound, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be conducted using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include the characteristic tert-butyl singlet, resonances for the ethyl chain, and signals corresponding to the aminothiazole ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7][8] Commercial suppliers recommend storage at 0-8°C.[2] Keep away from strong oxidizing agents and acids.[7]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7][8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[7] In all cases of exposure, seek medical attention if symptoms persist.[7][8]

Conclusion

This compound is a strategically important intermediate in the field of drug discovery and medicinal chemistry. Its versatile structure, combining the biologically active 2-aminothiazole moiety with a protected side chain for further functionalization, makes it an invaluable tool for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic protocol, and adherence to proper safety procedures are essential for its effective and safe utilization in the laboratory.

References

- A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Deriv

- Tert-Butyl 2-(2-Aminothiazol-4-Yl)

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. (n.d.).

- Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- SAFETY DATA SHEET N-BOC-1,2-diaminoethane. (2025). Fisher Scientific.

- Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)

- SAFETY D

- tert-Butyl (2-aminoethyl)(ethyl)

- Tert-Butyl 2-(2-Aminothiazol-4-Yl)

- SAFETY DATA SHEET tert-Butyl carbam

- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminothiazole Derivatives in Drug Discovery

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This five-membered heterocycle is a key component in numerous approved drugs, including the anti-inflammatory agent Meloxicam, the H2 receptor antagonist Famotidine, and a multitude of kinase inhibitors used in oncology.[4][5] The scaffold's prevalence stems from its unique electronic properties, its capacity for hydrogen bonding, and its synthetic tractability.

However, the journey of a 2-aminothiazole derivative from a promising hit to a clinical candidate is fraught with challenges directly linked to its physicochemical properties. Issues such as poor aqueous solubility, metabolic instability, and potential toxicophore generation must be systematically addressed.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the critical physical and chemical properties of 2-aminothiazole derivatives. We will explore the causality behind these properties, detail field-proven experimental protocols for their assessment, and discuss strategic modifications, such as bioisosteric replacement, to optimize compounds for therapeutic success.

The 2-Aminothiazole Core: Structural and Electronic Nuances

The behavior of any 2-aminothiazole derivative is fundamentally governed by the interplay of its core components: the thiazole ring and the exocyclic amino group.

-

Tautomerism and Basicity: The 2-aminothiazole core exists in a tautomeric equilibrium between the amino and imino forms. The amino form is generally predominant. A critical feature is the electronic character of the thiazole ring, which is electron-withdrawing. This property significantly reduces the basicity (pKa) of the exocyclic amino group compared to a typical primary amine, influencing its ionization state at physiological pH.[1] This has profound implications for solubility, membrane permeability, and interactions with target proteins.

-

Reactivity: The scaffold presents two primary sites for chemical reactions. The exocyclic amino group acts as a nucleophile, readily undergoing reactions like acylation to form amides.[6] Concurrently, the endocyclic (ring) nitrogen can also exhibit nucleophilicity, although this is often dependent on the specific reaction conditions and substitution patterns.[7][8]

Critical Physical Properties for Drug Development

Optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate begins with a deep understanding of its fundamental physical properties.

Aqueous Solubility

Poor aqueous solubility is a leading cause of failure in drug development, hindering absorption and leading to low or variable bioavailability.[9] For 2-aminothiazole derivatives, solubility is heavily influenced by the substituents on both the ring and the exocyclic amine.

Causality & Key Concepts: It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a critical parameter for preclinical formulation and biopharmaceutical classification.[10][11]

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution, typically upon addition of an aqueous buffer to a DMSO stock solution.[9] It is a high-throughput measurement used in early discovery to guide structure-solubility relationships. A high kinetic solubility value can sometimes be misleading due to the formation of a supersaturated solution or a metastable solid form.[9]

The solubility of these basic compounds is highly pH-dependent. At a pH below the pKa of the molecule, the compound becomes protonated (ionized), which generally leads to a significant increase in aqueous solubility.

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[10]

Methodology:

-

Preparation: Add an excess amount of the solid 2-aminothiazole derivative to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11] The amount of solid should be sufficient to ensure a saturated solution with excess solid remaining.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 37 ± 1 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The time required should be established during preliminary tests by sampling at multiple time points until the concentration in solution reaches a plateau.[11]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Analysis: Construct a calibration curve using standards of known concentrations to calculate the solubility of the compound at each pH.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes.

Causality & Key Concepts:

-

logP (Partition Coefficient): This describes the partitioning of the neutral form of a molecule between n-octanol and water.

-

logD (Distribution Coefficient): This is the more physiologically relevant parameter, as it describes the partitioning of a molecule at a specific pH, accounting for all ionic forms. For a basic compound like a 2-aminothiazole derivative, the relationship is: logD ≈ logP - log(1 + 10^(pKa - pH)). As the pH drops below the pKa, the compound ionizes, becomes more water-soluble, and its logD value decreases.

Reverse-Phase HPLC provides a rapid and resource-sparing method for estimating logP values, making it ideal for drug discovery settings.[13][14]

Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a set of 5-7 reference compounds with well-established, literature-reported logP values that span the expected range of your test compounds.

-

Standard Analysis: Inject each reference compound and measure its retention time (t_R). Calculate the retention factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).

-

Calibration Curve: Plot the logarithm of the retention factor (log k') for the standards against their known logP values. A linear regression of this plot serves as the calibration curve.[15]

-

Test Compound Analysis: Inject the 2-aminothiazole derivative under the identical HPLC conditions, determine its log k', and use the calibration curve to interpolate its logP value.[13]

| Compound ID | R1 Group | R2 Group | Solubility (µg/mL) at pH 7.4 | pKa | logP | logD at pH 7.4 |

| XYZ-001 | -H | -Phenyl | 15 | 5.5 | 3.2 | 3.15 |

| XYZ-002 | -H | -Pyridyl | 50 | 6.0 | 2.5 | 2.40 |

| XYZ-003 | -COCH3 | -Phenyl | 5 | 4.8 | 3.0 | 3.00 |

Chemical Properties and Reactivity

Synthesis: The Hantzsch Reaction

The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[6][16] This robust reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[7][17] Its versatility allows for the introduction of a wide array of substituents at the C4, C5, and N2 positions, making it a powerful tool for building compound libraries.

Caption: General workflow of the Hantzsch thiazole synthesis.

Chemical Stability

Assessing the intrinsic chemical stability of a drug candidate is crucial for predicting its shelf-life and identifying potential degradation products. This is typically done through forced degradation (or stress testing) studies, where the compound is exposed to harsh conditions.

Key Stress Conditions:

-

Hydrolytic: Exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.

-

Oxidative: Treatment with an oxidizing agent like hydrogen peroxide (H2O2). The sulfur atom in the thiazole ring is particularly susceptible to oxidation.

-

Photolytic: Exposure to UV and visible light according to ICH guidelines.

The parent compound's disappearance and the appearance of degradants are monitored by a stability-indicating HPLC method.

Metabolic Properties and the "Toxicophore" Debate

Metabolic Stability

The liver is the primary site of drug metabolism, and rapid breakdown by hepatic enzymes (such as Cytochrome P450s) can lead to a short in vivo half-life and low drug exposure.[18] Therefore, in vitro metabolic stability assays are a cornerstone of drug discovery.

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[18][19]

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the relevant species, e.g., human, mouse) in a phosphate buffer. Prepare a separate solution of the necessary cofactor, NADPH, which fuels the P450 enzymes.[19]

-

Incubation Setup: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the microsome-containing buffer and pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a "quench" solution, typically cold acetonitrile containing an internal standard.[20] The organic solvent precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).[19]

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

The Privileged Structure vs. Toxicophore Dichotomy

While celebrated as a privileged scaffold, the 2-aminothiazole ring is also flagged as a potential structural alert or "toxicophore".[2] This concern arises from its potential to be metabolically activated into a reactive electrophilic species.

The Risk: The primary metabolic liability is the oxidation of the C4=C5 double bond by cytochrome P450 enzymes to form a reactive epoxide intermediate.[1] This epoxide can then form covalent adducts with nucleophilic macromolecules like proteins and DNA, potentially leading to idiosyncratic toxicity.

Mitigation Strategies:

-

Steric Hindrance: A common and effective strategy is to place substituents on the C4 and/or C5 positions of the thiazole ring.[1] These groups can sterically hinder the P450 active site, preventing the epoxidation reaction from occurring.

-

Bioisosteric Replacement: In cases where substitution is not feasible or effective, the entire thiazole ring can be replaced with a non-labile bioisostere, such as a 2-aminooxazole.[21][22]

Caption: Metabolic epoxidation risk and mitigation via substitution.

Case Study: Bioisosteric Replacement with 2-Aminooxazole

Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy in drug design.[23] Replacing the sulfur atom of a 2-aminothiazole with an oxygen atom to create a 2-aminooxazole is a classic bioisosteric switch used to fine-tune properties.[21]

Rationale for Replacement:

-

Improved Metabolic Stability: The oxygen atom in the oxazole ring is not susceptible to the same oxidative metabolic pathways as the sulfur atom in thiazole, potentially increasing the compound's half-life.[22]

-

Reduced Lipophilicity: Oxygen is more electronegative than sulfur, which can lead to a decrease in the compound's logP. This can sometimes translate to improved aqueous solubility.[22]

-

Elimination of Toxicophore: The replacement removes the sulfur-containing ring, mitigating concerns about S-oxidation or other sulfur-related metabolic issues.

| Property | 2-Aminothiazole Derivative (Parent) | 2-Aminooxazole Isostere (Bioisostere) | Rationale for Change |

| logP | 3.5 | 2.8 | Oxygen is more electronegative than sulfur, reducing lipophilicity.[22] |

| Kinetic Solubility (µM) | 25 | 60 | Lower lipophilicity often correlates with higher aqueous solubility.[22] |

| Metabolic t½ (min) | 15 | > 60 | Oxazole ring is less prone to oxidative metabolism than the thiazole ring.[22] |

Conclusion

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its success, however, is not guaranteed by its "privileged" status alone. A deep, quantitative understanding of its physical and chemical properties is paramount. By rigorously evaluating solubility, lipophilicity, and stability, and by proactively addressing potential metabolic liabilities through informed chemical modifications, researchers can effectively navigate the complex challenges of drug development. This guide serves as a foundational resource, providing not only the necessary protocols but also the causal reasoning required to transform promising 2-aminothiazole-based hits into optimized, effective, and safe therapeutic agents.

References

- Synthesis of novel 2-amino thiazole derivatives.Der Pharma Chemica. [URL: https://www.derpharmachemica.

- How to Conduct an In Vitro Metabolic Stability Study.Judi-Link. [URL: https://www.judi-link.com/how-to-conduct-an-in-vitro-metabolic-stability-study/]

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6419100/]

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6942203/]

- 2-Aminothiazole - Wikipedia.Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Aminothiazole]

- 2-aminothiazole——Application, Synthesis, Reaction etc.ChemicalBook. [URL: https://www.chemicalbook.

- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30817088/]

- Design of 2‐aminothiazole CHK1 inhibitors.ResearchGate. [URL: https://www.researchgate.net/figure/Design-of-2-aminothiazole-CHK1-inhibitors_fig1_328956961]

- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511]

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/183/928/t0301201.pdf]

- A High-Throughput Method for Lipophilicity Measurement.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758112/]

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37591472/]

- Common methods for the synthesis of 2-aminothiazole.ResearchGate. [URL: https://www.researchgate.net/publication/339477028_Common_methods_for_the_synthesis_of_2-aminothiazole]

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27045239/]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.Agilent Technologies. [URL: https://www.agilent.

- High throughput HPLC method for determining Log P values.Google Patents. [URL: https://patents.google.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.ResearchGate. [URL: https://www.researchgate.net/publication/281677028_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- Determination of logP coefficients via a RP-HPLC column.Google Patents. [URL: https://patents.google.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356262/]

- Compound solubility measurements for early drug discovery.Computational Chemistry. [URL: https://www.compchem.info/en/blog/compound-solubility-measurements-for-early-drug-discovery]

- 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols.ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm030533+]

- solubility experimental methods.pptx.Slideshare. [URL: https://www.slideshare.net/punitbsrathore/solubility-experimental-methodspptx]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.SlideShare. [URL: https://www.slideshare.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.Springer Nature Experiments. [URL: https://experiments.springernature.com/protocol/10.1007-978-1-62703-742-6_6]

- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025740/]

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3999980/]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.World Health Organization. [URL: https://cdn.who.int/media/docs/default-source/essential-medicines/groups/bcs-solubility_protocol_qas18-757.pdf]

- 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4008137/]

- 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols | Request PDF.ResearchGate. [URL: https://www.researchgate.net/publication/10803923_2-Aminothiazole-Derived_Opioids_Bioisosteric_Replacement_of_Phenols]

- How to Study Slowly Metabolized Compounds Using In Vitro Models.WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/how-to-study-slowly-metabolized-compounds-using-in-vitro-models/]

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7810444/]

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?ResearchGate. [URL: https://www.researchgate.net/publication/343940428_2-aminothiazoles_in_drug_discovery_Privileged_structures_or_toxicophores]

- Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition.ResearchGate. [URL: https://www.researchgate.net/publication/376480536_Discovery_of_aminothiazole_derivatives_as_a_chemical_scaffold_for_glutaminase_inhibition]

- 2-Aminothiazole scaffold containing urea and thiourea moiety (37–44).ResearchGate. [URL: https://www.researchgate.net/figure/2-Aminothiazole-scaffold-containing-urea-and-thiourea-moiety-37-44_fig2_359301041]

- Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00223a017]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999039/]

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32861748/]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-Overview-on-Synthetic-2-Aminothiazole-Based-with-Al-Ghorbani/798e9860b730f576e271221f45de7b960579e0a8]

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.EXCLI Journal. [URL: https://www.excli.de/index.php/excli/article/view/6652]

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF.ResearchGate. [URL: https://www.researchgate.

- Synthesis of 2-aminothiazole derivatives.ResearchGate. [URL: https://www.researchgate.

- Bioisosteres of Common Functional Groups.University of Minnesota. [URL: https://www.chem.umn.edu/sites/chem.umn.edu/files/grog_bioisosteres_of_common_functional_groups.pdf]

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00632k]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.ResearchGate. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the compound's physicochemical properties, with a strong focus on its solubility and stability profiles. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes established scientific principles and regulatory guidelines to provide robust, field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems to ensure technical accuracy and trustworthiness, forming a critical resource for accelerating drug development timelines.

Introduction

This compound (Figure 1) is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected amine and a reactive aminothiazole moiety, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The compound's utility is particularly noted in the development of novel therapeutics for oncology and infectious diseases.

The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a detailed framework for the systematic evaluation of these critical attributes for this compound.

Figure 1: Chemical Structure of this compound

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for designing novel therapeutics across a wide spectrum of diseases.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with various biological targets contribute to its broad pharmacological profile. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiazole core, delving into its physicochemical characteristics, diverse therapeutic applications, and the underlying structure-activity relationships that govern its efficacy. We will explore its role in kinase inhibition, antimicrobial and anti-inflammatory activities, and its emerging potential in treating neurodegenerative diseases, offering field-proven insights and detailed experimental methodologies for the drug development professional.

The 2-Aminothiazole Core: Physicochemical Properties and Synthetic Strategies

The inherent chemical attributes of the 2-aminothiazole ring system are fundamental to its success as a pharmacophore. It is a planar, aromatic system with a dipole moment that facilitates interactions with biological macromolecules. The exocyclic amino group is a key feature, acting as a hydrogen bond donor and providing a crucial anchor point for receptor binding.[2] The ring nitrogen and sulfur atoms can also participate in non-covalent interactions, further enhancing binding affinity.

The solubility of 2-aminothiazole derivatives can be modulated through substitutions on the thiazole ring, a critical aspect for optimizing pharmacokinetic properties. For instance, isosteric replacement of the thiazole's sulfur with oxygen to form a 2-aminooxazole has been shown to significantly increase aqueous solubility.[5][6]

Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[7] The versatility of this method allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-2-aminothiazole Derivative

This protocol outlines a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.

Materials:

-

α-Bromoacetophenone derivative (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add the α-bromoacetophenone derivative and thiourea.

-

Add ethanol to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Stir the mixture for 15-20 minutes. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

Dry the product in a vacuum oven to obtain the purified 4-aryl-2-aminothiazole derivative.

Workflow for Hantzsch Thiazole Synthesis

Caption: Hantzsch Thiazole Synthesis Workflow.

Therapeutic Landscape of the 2-Aminothiazole Scaffold

The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][8]

Table 1: FDA-Approved Drugs Containing the 2-Aminothiazole Scaffold

| Drug Name | Primary Indication | Mechanism of Action |

| Famotidine | Peptic ulcer disease, GERD | Histamine H2 receptor antagonist |

| Cefdinir | Bacterial infections | Cephalosporin antibiotic; inhibits cell wall synthesis |

| Meloxicam | Osteoarthritis, rheumatoid arthritis | Non-steroidal anti-inflammatory drug (NSAID); COX-2 inhibitor |

| Dasatinib | Chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL) | Multi-targeted kinase inhibitor (including BCR-Abl and Src family kinases) |

| Alpelisib | Breast cancer | PI3Kα inhibitor |

| Pramipexole | Parkinson's disease, restless legs syndrome | Dopamine agonist |

| Riluzole | Amyotrophic lateral sclerosis (ALS) | Glutamate antagonist |

Kinase Inhibition: A Prominent Mechanism of Action

A significant number of 2-aminothiazole derivatives exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold serves as an excellent template for designing both ATP-competitive and allosteric kinase inhibitors.

The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[9] Overexpression and activation of Src are frequently observed in various cancers. Dasatinib, a potent inhibitor of Src family kinases, contains a 2-aminothiazole core that is crucial for its activity.

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. 2-Aminothiazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2. I[7][10]nhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2/Cyclin E Signaling Pathway

Caption: Simplified CDK2/Cyclin E Signaling Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a general method for determining the IC50 value of a 2-aminothiazole derivative against a target kinase using a luminescent-based assay that measures ATP consumption.

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

2-Aminothiazole test compound

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-